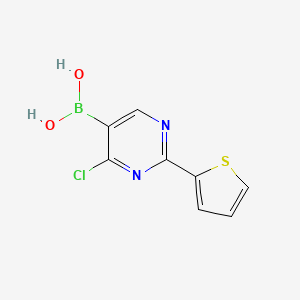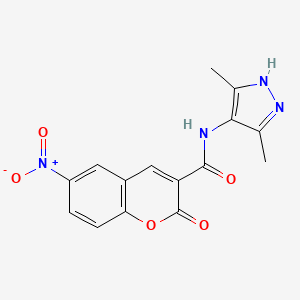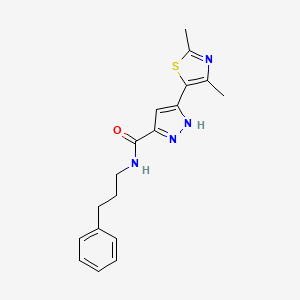![molecular formula C9H11BrN2O B14092883 Urea, N-[(2-bromophenyl)methyl]-N'-methyl- CAS No. 879-74-3](/img/structure/B14092883.png)
Urea, N-[(2-bromophenyl)methyl]-N'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[(2-bromophenyl)methyl]-N’-methyl- is a chemical compound with the molecular formula C9H11BrN2O. It is a derivative of urea, where the nitrogen atoms are substituted with a 2-bromophenylmethyl group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-[(2-bromophenyl)methyl]-N’-methyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with another amine to form the urea derivative . This method, however, is not environmentally friendly due to the use of phosgene.
An alternative, more environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is mild, efficient, and suitable for gram-scale synthesis .
Industrial Production Methods
Industrial production of N-substituted ureas typically involves large-scale reactions using isocyanates or carbamoyl chlorides. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[(2-bromophenyl)methyl]-N’-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Applications De Recherche Scientifique
Urea, N-[(2-bromophenyl)methyl]-N’-methyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Urea, N-[(2-bromophenyl)methyl]-N’-methyl- involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromobenzyl)-3-methylurea
- N-(2-bromophenyl)-N’-(5-methyl-2-pyridinyl)urea
Uniqueness
Urea, N-[(2-bromophenyl)methyl]-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
879-74-3 |
|---|---|
Formule moléculaire |
C9H11BrN2O |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-[(2-bromophenyl)methyl]-3-methylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9(13)12-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H2,11,12,13) |
Clé InChI |
VCDGOBCNQULOOV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NCC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14092804.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092807.png)

![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092828.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14092839.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092852.png)


![2-[(4-Fluorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14092862.png)
![{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B14092865.png)
![2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14092868.png)
![2-Ethyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092872.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14092874.png)
